An In-depth Technical Guide to (2,4-Dichloro-5-ethoxyphenyl)boronic acid: A Key Building Block in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide to (2,4-Dichloro-5-ethoxyphenyl)boronic acid: A Key Building Block in Modern Organic Synthesis and Drug Discovery
This guide provides a comprehensive technical overview of (2,4-Dichloro-5-ethoxyphenyl)boronic acid (CAS No. 915200-81-6), a versatile building block in organic synthesis with significant applications in medicinal chemistry. We will delve into its chemical properties, synthesis, and pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore its relevance in the design and development of pharmacologically active molecules.
Introduction to (2,4-Dichloro-5-ethoxyphenyl)boronic acid
(2,4-Dichloro-5-ethoxyphenyl)boronic acid is an organoboron compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the presence of the boronic acid functional group, which enables its participation in a variety of cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling.[2] The substituted phenyl ring, featuring two chlorine atoms and an ethoxy group, provides a unique electronic and steric profile that can be strategically utilized in the design of novel compounds with desired physicochemical and biological properties.
Boronic acids, in general, are valued in organic synthesis for their stability, low toxicity, and broad functional group tolerance under mild reaction conditions. They are particularly instrumental in the construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals and functional materials.
Table 1: Physicochemical Properties of (2,4-Dichloro-5-ethoxyphenyl)boronic acid
| Property | Value | Source |
| CAS Number | 915200-81-6 | [3] |
| Molecular Formula | C₈H₉BCl₂O₃ | [3][4] |
| Molecular Weight | 234.87 g/mol | [4] |
| Appearance | White to off-white powder | Generic observation for arylboronic acids |
| Purity | Typically ≥98% | [4] |
Synthesis of (2,4-Dichloro-5-ethoxyphenyl)boronic acid
The synthesis of arylboronic acids can be achieved through several established methods, most commonly involving the borylation of an organometallic intermediate derived from an aryl halide or through direct C-H borylation.[5][6] A plausible and widely used laboratory-scale synthesis of (2,4-Dichloro-5-ethoxyphenyl)boronic acid proceeds via the formation of a Grignard or organolithium reagent from a suitable precursor, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Synthetic Pathway Overview
The logical starting material for this synthesis is a halogenated derivative of 1,5-dichloro-2-ethoxybenzene. The following diagram illustrates a general and reliable synthetic approach.
Caption: General synthetic route to (2,4-Dichloro-5-ethoxyphenyl)boronic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.[5]
Materials:
-
1-Bromo-2,4-dichloro-5-ethoxybenzene
-
Magnesium turnings or n-Butyllithium (n-BuLi) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Organometallic Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add anhydrous THF and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2,4-dichloro-5-ethoxybenzene (1.0 equivalent) in anhydrous THF to the stirred suspension. Maintain the reaction temperature to ensure a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 equivalents) to the cooled solution, maintaining the temperature below -60 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench with a cold aqueous solution of HCl (e.g., 1 M).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude (2,4-Dichloro-5-ethoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by slurry washing with a non-polar solvent to afford the pure product as a white solid.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[2][7] (2,4-Dichloro-5-ethoxyphenyl)boronic acid is an excellent coupling partner in these reactions.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
Caption: The Suzuki-Miyaura catalytic cycle featuring (2,4-Dichloro-5-ethoxyphenyl)boronic acid.
The role of the base is crucial; it activates the boronic acid by forming a more nucleophilic borate complex, which facilitates the transmetalation step.[7]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of (2,4-Dichloro-5-ethoxyphenyl)boronic acid with an aryl bromide.[8]
Materials:
-
(2,4-Dichloro-5-ethoxyphenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide, (2,4-Dichloro-5-ethoxyphenyl)boronic acid, and the base.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Significance in Drug Discovery and Medicinal Chemistry
The 2,4-dichloro-5-ethoxyphenyl moiety, readily introduced using the title boronic acid, is a valuable scaffold in medicinal chemistry. The electronic and lipophilic properties imparted by the substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Dichlorophenyl Group: The two chlorine atoms are electron-withdrawing, which can modulate the pKa of nearby functional groups and influence the electronic nature of the aromatic ring. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the presence of chlorine atoms often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Ethoxy Group: The ethoxy group is a moderately electron-donating group and can act as a hydrogen bond acceptor. Its presence can influence the overall polarity and solubility of a drug candidate. The metabolic stability of an ethoxy group is generally higher than that of a methoxy group, which can be advantageous in drug design.[9]
A notable example of a structurally related core in a biologically active compound is found in a series of Src kinase inhibitors. Specifically, 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been identified as potent inhibitors of Src kinase, an enzyme implicated in cancer progression.[10] Although this example features a methoxy group instead of an ethoxy group, the 2,4-dichloro-5-alkoxyphenyl scaffold is the key pharmacophoric element interacting with the kinase. This highlights the importance of this substitution pattern in achieving high-affinity binding to biological targets.
Safety and Handling
As with all laboratory chemicals, (2,4-Dichloro-5-ethoxyphenyl)boronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2,4-Dichloro-5-ethoxyphenyl)boronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility in the reliable construction of carbon-carbon bonds via the Suzuki-Miyaura reaction, combined with the unique electronic and steric properties of its substituted phenyl ring, makes it a key building block for the synthesis of complex organic molecules. Its relevance is particularly pronounced in the field of drug discovery, where it serves as a precursor to pharmacologically active compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this powerful synthetic tool.
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Preparation of primary arylamines from aryl halides and arylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
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